2-Mercapto-3-m-tolyl-3h-quinazolin-4-one
Description
Significance of Quinazolinone Core Structures in Contemporary Medicinal Chemistry
The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov Derivatives of quinazolinone have been extensively investigated and have shown potential as antimicrobial, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic agents. mdpi.comnih.gov
The versatility of the quinazolinone ring allows for substitutions at various positions, which can significantly modulate the biological activity of the resulting compounds. nih.govresearchgate.net For instance, substitutions at the 2nd and 3rd positions of the quinazolinone ring are often crucial for their antimicrobial effects. nih.gov The established therapeutic importance of this scaffold is highlighted by the existence of approved drugs containing the quinazoline (B50416) structure, which are used to treat conditions like high blood pressure. mdpi.com This wide range of biological activities has cemented the quinazolinone system as a vital platform for the discovery and development of new therapeutic agents. researchgate.net
Overview of 2-Mercaptoquinazolin-4(3H)-one Derivatives: Structural Features and Research Relevance
Within the broad class of quinazolinones, derivatives of 2-mercaptoquinazolin-4(3H)-one are a significant subgroup. These compounds are characterized by the presence of a thiol (mercapto) group at the 2nd position of the quinazolinone core. This thiol group is reactive and serves as a key site for further chemical modifications, allowing for the synthesis of a diverse library of S-substituted derivatives. sapub.orgcore.ac.uknih.gov
The core structure exists in a tautomeric equilibrium between the thione (-C=S) and thiol (-S-H) forms, with the thione form, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, being a common representation. mdpi.com Research into these derivatives has revealed a wide array of pharmacological potential. Studies have explored their efficacy as anti-inflammatory, analgesic, anticonvulsant, and antitumor agents. researchgate.netnih.gov For example, certain 2-substituted mercapto-4(3H)-quinazolinones have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov The ability to easily modify the thiol group makes this class of compounds a valuable scaffold for developing targeted therapies.
Specific Focus on 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one within the Quinazolinone Class
This compound is a specific derivative distinguished by a meta-tolyl group (a benzene (B151609) ring with a methyl group at position 3) attached to the nitrogen atom at the 3rd position of the quinazolinone ring. Its chemical structure features the characteristic 2-mercapto group, making it a key intermediate for synthesizing more complex molecules.
The tautomeric form, 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one, serves as a starting material for various chemical reactions. A notable application is in the S-alkylation of the thiol group. Research by Deshmukh et al. has demonstrated a microwave-assisted method for the synthesis of S-alkylated derivatives from this compound. core.ac.uk This efficient synthesis method avoids the need for organic solvents and reduces reaction times compared to conventional methods. core.ac.uk
In these syntheses, the thiol group of 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one is reacted with different alkylating agents to create new derivatives. This highlights the primary research relevance of this compound as a versatile building block in synthetic organic chemistry. The biological activities of the resulting S-substituted compounds are of significant interest, drawing from the established pharmacological potential of the broader quinazolinone class.
Below is a table detailing the synthesis of two such derivatives from 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one, as described in the literature. core.ac.uk
| Starting Material | Alkylating Agent | Product Name | Synthesis Method |
| 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one | Methyl 2-chloropropionate | 2-(4-oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester | Microwave irradiation (900W) for 5 minutes with DMF and NaOH. core.ac.uk |
| 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one | Chloro-propan-2-one | 2-(2-oxo-propylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one | Microwave irradiation (900W) for 3 minutes with DMF and NaOH. core.ac.uk |
The structural confirmation of these synthesized derivatives was achieved through spectral analysis, including Infrared (IR) and Proton Magnetic Resonance (PMR) spectroscopy, as well as elemental analysis. core.ac.uk For example, the PMR spectrum for 2-(4-oxo-3-m-tolyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid methyl ester shows characteristic signals corresponding to the aromatic protons, the methyl group of the tolyl substituent, the methoxy (B1213986) group, and the protons of the propionic acid methyl ester side chain. core.ac.uk
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBJIUXOKGIUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357973 | |
| Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-49-9 | |
| Record name | 2-mercapto-3-m-tolyl-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Mercapto 3 M Tolyl 3h Quinazolin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) spectra, it is possible to map the carbon skeleton and the relative positions of protons, leading to a complete structural assignment.
The ¹H NMR spectrum of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the quinazolinone ring and the m-tolyl substituent would typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The methyl group protons on the tolyl ring would give rise to a characteristic singlet further upfield, typically around δ 2.3-2.5 ppm. In the parent compound, a broad singlet corresponding to the N-H proton of the thioamide group is often observed at a very downfield position, sometimes exceeding δ 13.0 ppm, although this signal can be exchangeable with deuterium. nih.gov The mercapto (SH) proton also gives a characteristic signal.
In S-substituted derivatives, such as 2-(2-oxo-propylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one, the thioamidic N-H proton signal disappears. nih.gov New signals corresponding to the alkyl or aryl substituent on the sulfur atom appear. For instance, in one study, the protons of a methyl ester derivative showed a doublet for a CH₃ group at δ 1.4 ppm, a singlet for an Ar-CH₃ group at δ 2.35 ppm, a singlet for an OCH₃ group at δ 3.75 ppm, and a quartet for the S-CH proton at δ 4.3 ppm. core.ac.uk The eight aromatic protons appeared as a multiplet between δ 7.2 and 8.2 ppm. core.ac.uk
The ¹³C NMR spectrum provides information about the carbon framework. The thione (C=S) carbon is particularly noteworthy, appearing significantly downfield, often around δ 175 ppm in the parent structure. nih.gov Upon S-alkylation, this signal vanishes. nih.gov The carbonyl (C=O) carbon of the quinazolinone ring is also characteristic, resonating in the range of δ 160-165 ppm. Aromatic carbons typically appear between δ 115 and 150 ppm. The methyl carbon of the tolyl group would be found in the upfield region, around δ 21 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Ar-H) | 7.2 - 8.2 (multiplet) core.ac.uk | 115 - 150 |
| Ar-CH₃ | 2.35 (singlet) core.ac.uk | ~21 rsc.org |
| C=O (Amide) | - | ~162 |
| C=S (Thione) | - | ~175 nih.gov |
| S-CH | 4.3 (quartet) core.ac.uk | - |
| Ester O-CH₃ | 3.75 (singlet) core.ac.uk | - |
| Ester CH-CH₃ | 1.4 (doublet) core.ac.uk | - |
Two-dimensional NMR techniques are indispensable for resolving complex spectra and confirming connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons on the quinazolinone ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8). Similarly, it would confirm the coupling patterns within the m-tolyl ring. This allows for the unambiguous assignment of protons within each aromatic system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would show a cross-peak for each C-H bond. For example, the singlet at ~2.35 ppm in the ¹H spectrum would correlate with the carbon signal at ~21 ppm in the ¹³C spectrum, definitively assigning both to the tolyl methyl group. Likewise, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, confirming the assignments made from the 1D spectra.
DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons (like C=O, C=S, and the ring junction carbons). This technique is invaluable for distinguishing between the aromatic CH carbons and the quaternary carbons of the quinazolinone core, as well as confirming the presence of the CH₃ group on the tolyl substituent.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound and its derivatives, the FT-IR spectrum provides clear evidence for its key structural features.
The most prominent absorption bands include:
C=O Stretching: A strong absorption band characteristic of the amide carbonyl group in the quinazolinone ring is observed in the region of 1660-1710 cm⁻¹. core.ac.uk
C=N Stretching: The imine bond within the quinazoline (B50416) ring gives rise to an absorption band around 1620 cm⁻¹. core.ac.uk
C=S Stretching: The thione group typically shows a weaker absorption in the range of 1200-1260 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands are observed between 1450 and 1600 cm⁻¹ corresponding to the vibrations of the aromatic rings.
Aromatic C-H Stretching: These vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹.
N-H Stretching: In the parent compound, a broad band for the N-H group may be observed around 3100-3200 cm⁻¹.
In derivatives where the mercapto group is substituted, the FT-IR spectrum will show additional bands corresponding to the new functional group. For example, an ester derivative showed a distinct C=O stretching band at 1755 cm⁻¹ in addition to the cyclic amide C=O band at 1710 cm⁻¹. core.ac.uk
Table 2: Characteristic FT-IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| Amide Carbonyl | C=O Stretch | 1660 - 1710 core.ac.uk |
| Ester Carbonyl | C=O Stretch | ~1755 core.ac.uk |
| Imine | C=N Stretch | ~1620 core.ac.uk |
| Thione | C=S Stretch | 1200 - 1260 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Thioamide | N-H Stretch | 3100 - 3200 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Upon ionization, the molecular ion (M⁺) is formed. For this compound, the M⁺ peak would confirm its molecular weight. The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides valuable structural information.
Expected fragmentation pathways for this class of compounds include:
Alpha-Cleavage: The bonds adjacent to heteroatoms (N, S, O) and functional groups are common points of cleavage. libretexts.org
Loss of Tolyl Group: Cleavage of the N-C bond can lead to the loss of the m-tolyl group.
Loss of CO: A common fragmentation for cyclic amides is the loss of a neutral carbon monoxide molecule (28 Da).
Fragmentation of the Quinazolinone Core: The heterocyclic ring system can undergo complex rearrangements and cleavages.
For example, the mass spectrum of a related derivative, 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one, showed a molecular ion peak at m/z 368. sapub.org Its fragmentation pattern included significant peaks at m/z 253 and 221, corresponding to key fragments of the substituted quinazolinone structure. sapub.org Analyzing these fragmentation patterns allows for the piecing together of the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the electronic structure, particularly the extent of conjugation.
The quinazolinone ring system, being a conjugated aromatic structure, exhibits characteristic absorptions in the UV region. Typically, two main absorption bands are observed for such compounds:
π→π* Transitions: These high-energy transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually observed at shorter wavelengths (e.g., 220-280 nm). These transitions are characteristic of the aromatic system. chemmethod.com
n→π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from N, O, or S) to a π* antibonding orbital. They appear at longer wavelengths (e.g., >270 nm) and are often less intense than π→π* transitions. chemmethod.com
For a derivative of 2-mercapto-3-phenylquinazolin-4(3H)-one, λmax bands were observed at 229 nm and 274 nm, attributed to π→π* and n→π* transitions, respectively. chemmethod.com The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the quinazolinone core.
Table 3: Typical UV-Vis Absorption Maxima (λmax) for Quinazolinone Derivatives
| Electronic Transition | Typical Wavelength Range (nm) |
| π→π | 220 - 280 chemmethod.com |
| n→π | > 270 chemmethod.com |
X-ray Crystallography for Precise Three-Dimensional Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. In the study of this compound and its derivatives, X-ray diffraction methods have been employed to elucidate their solid-state structures, confirming their molecular framework and providing insights into their crystalline packing.
Detailed structural analysis has been performed on derivatives of the parent compound, specifically 2-(2-oxopropylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one (referred to as QA) and 2-(1-(methoxycarbonyl)ethylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one (referred to as QP). The structures of these compounds were confirmed through various spectroscopic methods, with X-ray diffraction (XRD) providing key data on their crystal parameters. core.ac.uk
The analysis of the X-ray diffraction patterns for these derivatives allowed for the determination of their unit cell parameters. The XRD patterns were indexed using computational methods to find a good fit between the observed and calculated diffraction angles (d values). This process revealed that both derivatives crystallize in an orthorhombic system. core.ac.uk The lattice parameters and other crystal data derived from the powder X-ray diffraction data are presented in Table 1. core.ac.uk
The study also involved the calculation of the number of molecules per unit cell, which was found to be four for both derivatives. core.ac.uk Furthermore, analysis of the diffraction peak profiles was conducted to distinguish between particle size effects and lattice strain. A plot of Bcosθ versus sinθ (where B is the full width at half maximum of the diffraction peak and θ is the Bragg angle) resulted in a straight line parallel to the x-axis for both compounds. This indicates the absence of any significant strain within the crystal lattice, suggesting that the observed peak broadening is primarily due to the particle size of the crystallites. core.ac.uk Such analyses are crucial for understanding the microstructural properties of the crystalline material.
While single-crystal X-ray crystallography provides the most precise atomic coordinates, the powder XRD data offers valuable foundational information about the crystal system and unit cell dimensions of these quinazolinone derivatives, confirming their successful synthesis and crystalline nature. core.ac.uk
Table 1: Crystal Data and Structure Parameters for Derivatives of this compound core.ac.uk
| Parameter | Compound QA | Compound QP |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Lattice Parameter a (Å) | 14.08 | 12.08 |
| Lattice Parameter b (Å) | 15.02 | 15.12 |
| Lattice Parameter c (Å) | 15.82 | 17.02 |
| Volume (ų) | 3344.24 | 3109.05 |
| Molecules per Unit Cell (Z) | 4 | 4 |
Mechanistic Investigations into the Biological Activities of 2 Mercapto 3 M Tolyl 3h Quinazolin 4 One Derivatives
Anti-Cancer Mechanisms and Associated Molecular Targets
The anticancer activity of 2-mercapto-3-m-tolyl-3h-quinazolin-4-one derivatives is not attributed to a single mode of action but rather to a multi-targeted approach. These compounds have been shown to interfere with critical cellular machinery and signaling cascades that are often dysregulated in cancer. The following subsections detail the primary mechanisms through which these derivatives exert their cytotoxic and anti-proliferative effects.
Inhibition of Tubulin Polymerization
Derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. mdpi.comnih.govnih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. mdpi.comnih.gov This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis, or programmed cell death. mdpi.comnih.gov
Research has demonstrated that specific 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives can effectively inhibit tubulin polymerization in vitro, disrupt the cellular microtubule network, and trigger apoptosis by up-regulating the expression of cleaved PARP-1 and caspase-3. nih.gov Molecular docking studies have further confirmed that these derivatives can comfortably occupy the tubulin binding site. nih.gov
Table 1: Activity of Selected Quinazolinone Derivatives as Tubulin Polymerization Inhibitors
| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Q19 | HT-29 | 51 | Binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization. nih.gov |
| Compound 32 | HepG2, U251, PANC-1, A549, A375 | Not specified | Inhibits tubulin polymerization, disrupts microtubule networks, arrests cell cycle at G2/M phase, and induces apoptosis. nih.gov |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | HT29, U87, A2780, H460, BE2-C | <50 | Induces G2 + M cell cycle arrest, indicative of tubulin polymerization inhibition. mdpi.com |
| 2-(2-methoxystyryl)quinazolin-4(3H)-one 64 | Not specified | Not specified | Inhibits tubulin polymerization and induces G2 + M cell cycle arrest. mdpi.com |
Modulation of Phosphoinositide 3-Kinase (PI3K) Signaling Pathways
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a common feature in many cancers. mdpi.commdpi.comnih.gov Several quinazoline-based compounds have been identified as inhibitors of the PI3K pathway. mdpi.commdpi.com Notably, Idelalisib, a quinazolin-4(3H)-one derivative, is an approved inhibitor of PI3K. researchgate.net
While direct studies on this compound derivatives are limited, the broader class of quinazolinones has been shown to target this pathway. For instance, certain N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamides have demonstrated potent inhibitory activity against PI3Ks, particularly the PI3Kα isoform, and mTOR. nih.gov The development of dual inhibitors targeting both HDAC and PI3K, which incorporate a quinazoline (B50416) scaffold, has also shown promise. mdpi.com These dual-target inhibitors have exhibited potent activity against multiple cancer cell lines with excellent selectivity for PI3K γ and δ isoforms. mdpi.com
Table 2: Quinazolinone Derivatives as PI3K Pathway Modulators
| Compound Class | Target | Notable Activity |
|---|---|---|
| N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | PI3Kα and mTOR | Potent inhibitory activity. nih.gov |
| Purinyl quinazolinone derivatives | PI3Kδ | Remarkable enzyme activity with high selectivity. nih.gov |
| Quinazoline-based dual inhibitors | HDAC and PI3K | Excellent selectivity against PI3K γ, δ isoforms and HDAC6. mdpi.com |
| Dimorpholinoquinazoline-based inhibitors | PI3K/Akt/mTOR cascade | Inhibition of Akt, mTOR, and S6K phosphorylation. mdpi.com |
Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
The quinazoline scaffold is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. mdpi.comlibrary.wales EGFR is a key driver of tumorigenesis in various cancers, and its inhibition is a validated therapeutic strategy. mdpi.comlibrary.wales Several approved EGFR inhibitors, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline core. mdpi.comlibrary.walesmdpi.com
Derivatives of this compound have been designed and synthesized to target EGFR. For example, a series of novel 3-methyl-quinazolinone derivatives were evaluated for their antitumor activity, with some compounds showing high efficacy against three cancer cell lines and potent inhibition of EGFRwt-TK. researchgate.net Molecular docking studies have indicated that these compounds can form stable hydrogen bonds with key amino acid residues in the EGFR active site. researchgate.net Another study reported on nineteen new quinazolin-4(3H)-one derivatives, with the most potent compound, 6d, exhibiting superior sub-micromolar antiproliferative activity and potent EGFR inhibition. nih.gov
Table 3: EGFR Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | IC50 (µM) | Target Cell Line(s) |
|---|---|---|
| Compound 6d | 0.069 ± 0.004 | NCI-H460 (NSC lung cancer) |
| Compound 5k | 0.010 ± 0.001 | EGFRwt-TK, A549, PC-3, SMMC-7721 |
| Compound 7b | 0.096 ± 0.004 | EGFR |
| S-Alkylated quinazolin-4(3H)-one 4 | 0.049 | EGFR |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a key mediator of this process. nih.govmdpi.com Quinazolin-4(3H)-ones have been identified as potent inhibitors of VEGFR-2, thus acting as anti-angiogenic agents. nih.govmdpi.com
Several studies have reported the design and synthesis of quinazoline derivatives with significant VEGFR-2 inhibitory activity. For instance, a series of novel quinazoline-based derivatives were designed, and the most active compound, 18d, showed superior VEGFR-2 inhibitory activity compared to the reference drug sorafenib. mdpi.com Docking studies revealed that these compounds bind to key amino acids in the active site of VEGFR-2. mdpi.com Another 2,4-disubstituted quinazoline derivative, compound 11d, was found to significantly downregulate the phosphorylation of VEGFR2 and exhibited strong inhibitory activity.
Table 4: VEGFR-2 Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound | IC50 (µM) | Target Cell Line(s) |
|---|---|---|
| Compound 18d | 0.340 ± 0.04 | HepG-2, MCF-7, HCT-116 |
| Compound 11d | 5.49 | VEGFR2 kinase |
| Compound SQ2 | 0.014 | HT-29, COLO-205 |
| Benzo[g]quinazoline 13 | Comparable to sorafenib | MCF-7, HepG2 |
| Benzo[g]quinazoline 15 | Comparable to sorafenib | MCF-7, HepG2 |
Histone Deacetylase (HDAC) Enzyme Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Quinazolin-4-one derivatives have been designed as HDAC inhibitors based on a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group. nih.gov
A series of novel quinazoline-4-(3H)-one analogues were synthesized, with compound 5b identified as the most potent and selective inhibitor of HDAC6. nih.gov Other research has described novel hydroxamic acids incorporating quinazolin-4(3H)-ones that exhibit potent cytotoxicity against several human cancer cell lines and show comparable HDAC inhibition potency to existing drugs. Molecular docking studies have shown that these compounds can bind effectively to the active site of HDAC2.
Table 5: HDAC Inhibitory Activity of Quinazolin-4-one Derivatives
| Compound | Target HDAC | IC50 |
|---|---|---|
| Compound 5b | HDAC6 | 150 nM |
| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide, 4b | HDAC6 | 8 nM |
| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide, 3f | HDAC6 | 29 nM |
| N-hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b) | HDAC2 | Sub-micromolar range |
| N-hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c) | HDAC2 | Sub-micromolar range |
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Poly(ADP-ribose) polymerase (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. mdpi.com The 4-quinazolinone scaffold has been utilized as a bioisostere to the phthalazinone core of the approved PARP inhibitor Olaparib.
Several studies have reported the synthesis of quinazolinone derivatives as potential PARP-1 inhibitors. Molecular docking studies have indicated that these compounds have a good affinity for the active site of PARP-1. mdpi.com For example, one study reported a series of quinazolinone-based derivatives where compound 12c showed inhibitory activity comparable to Olaparib. Another study found that their synthesized quinazolinone derivatives had better docking scores than the reference drug niraparib (B1663559).
Table 6: PARP-1 Inhibitory Activity of Quinazolinone Derivatives
| Compound/Series | Docking Score/IC50 | Comparison |
|---|---|---|
| Compound 4 | -10.343 | Better than niraparib (-9.05) |
| SVA-11 | -10.421 | Better than valiparib |
| Compound 12c | IC50 = 30.38 nM | Comparable to Olaparib (IC50 = 27.89 nM) |
| Compound B1 | IC50 = 63.81 ± 2.12 nM | Effective in vitro inhibition |
Induction of Cell Cycle Arrest
Derivatives of the quinazolinone scaffold have been shown to exert cytotoxic effects on cancer cells by interfering with the normal progression of the cell cycle. A notable mechanism is the induction of cell cycle arrest, particularly at the G2/M phase. This disruption prevents cells from entering mitosis, ultimately leading to a halt in proliferation. For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been observed to induce G2/M cell cycle arrest, a phenomenon indicative of tubulin polymerization inhibition.
Some synthetic 2,3-arylpyridylindole derivatives have demonstrated a biphasic effect on the cell cycle in A549 lung cancer cells. nih.gov At lower concentrations, they induce a G0/G1 arrest, while at higher concentrations, a G2/M phase arrest is observed. nih.gov This latter effect is attributed to the inhibition of tubulin polymerization. nih.gov Similarly, a chalcone (B49325) derivative was found to induce G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cell lines, an effect that was linked to the generation of reactive oxygen species (ROS). mdpi.comnih.gov
The modulation of key cell cycle regulatory proteins is a crucial aspect of this mechanism. Studies have shown that these compounds can upregulate the expression of p21, a cyclin-dependent kinase inhibitor, while down-regulating the levels of cyclin A and cyclin B1, which are essential for the G2/M transition. The table below summarizes the effects of certain quinazolinone derivatives on cell cycle progression.
Table 1: Effect of Quinazolinone Derivatives on Cell Cycle Progression
| Compound/Derivative | Cell Line | Effect | Reference |
| Quinazolinone-chalcone hybrids | Epidermoid carcinoma A431 | Arrest in S or G2/M phase | |
| 2,3-dihydroquinazolin-4(1H)-ones | MIA pancreatic cancer cells | G2/M arrest | |
| Chalcone derivative 1C | Ovarian cancer cells (A2780 and A2780cis) | G2/M arrest | mdpi.comnih.gov |
| 2,3-Arylpyridylindole derivatives | A549 lung cancer cells | G0/G1 arrest (low concentration), G2/M arrest (high concentration) | nih.gov |
Pathways Leading to Apoptosis
In addition to inducing cell cycle arrest, 2-mercapto-3-aryl-quinazolin-4-one derivatives can trigger programmed cell death, or apoptosis, in cancer cells through multiple pathways. The apoptotic cascade can be initiated via either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Research has shown that certain quinazolinone Schiff base derivatives induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. nih.gov This involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a key initiator of the intrinsic pathway. nih.gov Concurrently, the activation of caspase-8 suggests the involvement of the extrinsic pathway. nih.gov Both pathways ultimately lead to the activation of the executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. nih.gov
Furthermore, the apoptotic activity of these compounds is associated with the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis that has been observed following treatment with quinazolinone derivatives.
Table 2: Key Molecular Events in Apoptosis Induced by Quinazolinone Derivatives
| Molecular Event | Observation | Significance | Reference |
| Cytochrome c release | Increased cytosolic levels | Activation of the intrinsic apoptotic pathway | nih.gov |
| Caspase activation | Increased activity of caspase-3, -7, -8, and -9 | Execution of the apoptotic program | nih.govmdpi.com |
| PARP cleavage | Detection of cleaved PARP fragments | A hallmark of caspase-3 mediated apoptosis | |
| Modulation of Bcl-2 family proteins | Increased Bax/Bcl-2 ratio | Promotion of apoptosis |
Antimicrobial Action Mechanisms
Inhibition of Penicillin-Binding Proteins (PBPs)
A significant mechanism underlying the antibacterial activity of quinazolinone derivatives is their ability to inhibit penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall. By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to bacterial cell death. Notably, certain quinazolinones represent a novel class of non-β-lactam antibacterials that can overcome resistance mechanisms that affect traditional β-lactam antibiotics. nih.gov
One of the key targets in methicillin-resistant Staphylococcus aureus (MRSA) is PBP2a, which has a low affinity for most β-lactam antibiotics. Some quinazolinone derivatives have been shown to bind to an allosteric site on PBP2a, inducing a conformational change that renders the active site susceptible to inhibition. nih.govresearchgate.net This allosteric inhibition mechanism is a promising strategy to combat MRSA infections. The synergy of these quinazolinones with β-lactam antibiotics like piperacillin (B28561) has been demonstrated, where the quinazolinone enhances the susceptibility of PBP2a to the β-lactam. nih.govresearchgate.net
Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of 2-mercapto-3-aryl-quinazolin-4-one have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. chemmethod.comnih.gov The specific substitutions on the aryl ring and at other positions of the quinazolinone scaffold play a crucial role in determining the potency and spectrum of activity.
Studies on thioesters of 3-phenyl-quinazolin-4(3H)-one have reported good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. tsijournals.com Similarly, other synthesized derivatives have shown moderate to high activity against Escherichia coli and Klebsiella pneumoniae. chemmethod.comnih.gov The table below presents the minimum inhibitory concentration (MIC) values of some 2,3-disubstituted 4(3H)-quinazolinone derivatives against various bacterial strains.
Table 3: Antibacterial Activity (MIC in µg/mL) of Selected 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives
| Bacterial Strain | Compound 6a | Compound 6b | Compound 7a5 | Compound 7a6 | Compound 7b6 | Compound 7b7 |
| Bacillus subtilis | >128 | >128 | >128 | >128 | >128 | >128 |
| Staphylococcus aureus | >128 | >128 | >128 | >128 | >128 | >128 |
| Listeria monocytogenes | >128 | >128 | >128 | >128 | >128 | >128 |
| Escherichia coli | 128 | 128 | 32 | 32 | 32 | 32 |
| Pseudomonas aeruginosa | 128 | 128 | 64 | 64 | 64 | 64 |
| Salmonella typhi | 128 | 128 | 64 | 64 | 64 | 64 |
| Data adapted from a study on new 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov |
Antifungal Spectrum and Mechanism of Action
In addition to their antibacterial properties, 2-mercapto-3-aryl-quinazolin-4-one derivatives have also been investigated for their antifungal activity. chemmethod.com They have shown efficacy against a range of fungal pathogens, including yeasts like Candida albicans and filamentous fungi such as Aspergillus niger. chemmethod.com The antifungal activity is also dependent on the specific chemical structure of the derivatives. mdpi.com
While the precise mechanism of antifungal action for this specific class of compounds is not as extensively elucidated as their antibacterial mechanisms, it is generally believed that, like other azole-based antifungals, they may interfere with the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately fungal cell death. The table below summarizes the antifungal activity of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives.
Table 4: Antifungal Activity (MIC in µg/mL) of Selected 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives
| Fungal Strain | Compound 6a | Compound 7a5 | Compound 7a6 | Compound 6b | Compound 7b6 | Compound 7b7 |
| Candida albicans | 32 | 32 | 32 | 32 | 32 | 32 |
| Aspergillus niger | 32 | 32 | 32 | 32 | 32 | 32 |
| Saccharomyces cerevisiae | 32 | 32 | 32 | 32 | 32 | 32 |
| Data adapted from a study on new 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov |
Antitubercular Activity, including Type II NADH Dehydrogenase Inhibition
A particularly promising area of research for 2-mercapto-quinazolinone derivatives is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org A key molecular target for these compounds has been identified as the Type II NADH dehydrogenase (NDH-2). nih.govresearchgate.net This enzyme is a crucial component of the mycobacterial respiratory chain, responsible for the oxidation of NADH. acs.orgnih.gov
Inhibition of NDH-2 disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, which are detrimental to the survival of the bacterium. researchgate.net Studies have shown that 2-mercapto-quinazolinones can inhibit the ndh-encoded NDH-2 with nanomolar potencies. nih.govnih.gov Enzyme kinetic studies have demonstrated that these compounds act as noncompetitive inhibitors, suggesting they bind to an allosteric site on the enzyme. researchgate.net The development of these NDH-2 inhibitors represents a significant step towards new therapeutic strategies for tuberculosis, including drug-resistant strains.
Table 5: Antitubercular Activity of a Lead 2-Mercapto-quinazolinone Derivative
| Parameter | Value |
| M. tuberculosis H37Rv MIC | 0.4 µM |
| NDH-2 Inhibition (IC50) | 0.1 µM |
| Data is illustrative and based on findings from studies on 2-mercapto-quinazolinone derivatives. nih.govacs.orgresearchgate.net |
Anti-Inflammatory Pathways and Enzyme Inhibition (e.g., Cyclooxygenases, Lipoxygenases)
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The quinazolinone scaffold has been identified as a valuable framework for the development of anti-inflammatory agents. core.ac.ukfabad.org.tr
Research into 2,3-disubstituted 4(3H)-quinazolinone derivatives has revealed their potential as inhibitors of COX-1 and COX-2 enzymes. nih.gov Some of these compounds have demonstrated potent anti-inflammatory and analgesic properties. nih.gov The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a well-established mechanism for controlling inflammation by blocking the synthesis of prostaglandins. Certain 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have shown strong COX-2 inhibitory activity with high selectivity indices, comparable to the reference drug celecoxib. nih.gov Molecular docking studies have indicated that these compounds fit well into the active site of COX-2. researchgate.net
In addition to COX inhibition, some quinazolinone derivatives have been investigated for their effects on the lipoxygenase pathway. For instance, novel quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. nih.govacs.org Although the primary focus of that study was on soluble epoxide hydrolase inhibition, the observed FLAP inhibitory activity highlights the potential of the quinazolinone scaffold to modulate the lipoxygenase pathway. nih.govacs.org
The table below presents the COX-2 inhibitory activity of selected 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives.
| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |
| 4 | 0.33 | >303.0 |
| 6 | 0.40 | >250.0 |
| 5 | 0.70-0.80 | >125-142 |
| 8 | 0.70-0.80 | >125-142 |
| 13 | 0.70-0.80 | >125-142 |
| Celecoxib | 0.30 | >333 |
Note: This table is based on a study of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones and not the specific m-tolyl derivative, illustrating the potential of the general scaffold. nih.gov
Antioxidant Mechanisms, including Radical Scavenging Properties
Quinazolin-4(3H)-one derivatives have been recognized for their antioxidant potential, which is largely attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comnih.govnih.gov The antioxidant mechanism of these compounds is often linked to their hydrogen atom donating ability, which allows them to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com
The presence of a mercapto group at the 2-position of the quinazolinone ring can contribute to the antioxidant activity. Furthermore, the nature of the substituent at the 3-position plays a significant role in modulating this activity. The linkage of phenolic moieties to the quinazolin-4-one scaffold has been shown to enhance antioxidant effects. mdpi.com Studies have demonstrated that the number and position of hydroxyl groups on an attached phenyl ring are directly related to the antioxidant capacity. mdpi.com
The radical scavenging activity of quinazolinone derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. chemmethod.comsemanticscholar.orgsapub.org In the DPPH assay, the antioxidant compound donates an electron or hydrogen atom to the DPPH radical, leading to a color change that can be measured spectrophotometrically. semanticscholar.org Similarly, in the nitric oxide scavenging assay, the compounds inhibit the production of nitrite (B80452) ions from the decomposition of sodium nitroprusside. semanticscholar.org
The following table shows the DPPH radical scavenging activity of selected 2-(substituted phenyl)quinazolin-4(3H)-ones, highlighting the influence of hydroxyl substitutions.
| Compound | DPPH Scavenging EC50 (μM) |
| 21e (2,3-dihydroxy) | 7.5 |
| 21g (2,5-dihydroxy) | 7.4 |
| 21h (3,4-dihydroxy) | 7.2 |
| 21f (3,5-dihydroxy) | Inactive |
Note: The data in this table is from a study on 2-(substituted phenyl)quinazolin-4(3H)-ones and is intended to illustrate the structure-activity relationship for antioxidant effects within the broader class of quinazolinones. nih.gov
Inhibition of Carbonic Anhydrase (CA) Isoforms (e.g., CA IX and CA XII)
A significant area of research for 2-mercapto-4(3H)-quinazolinone derivatives has been their potent and selective inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated isoforms CA IX and CA XII. nih.govresearchgate.nettandfonline.com These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govnih.gov
Derivatives of 2-mercaptoquinazolin-4(3H)-one, especially those incorporating a benzenesulfonamide (B165840) moiety, have been shown to be effective inhibitors of these hCA isoforms. nih.govtandfonline.com The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme. The quinazolinone scaffold and the S-substituents contribute to the binding affinity and selectivity for different CA isoforms. nih.govresearchgate.net
Studies on 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides have demonstrated potent inhibition of hCA IX and hCA XII, with inhibition constants (Ki) in the nanomolar range. nih.govtandfonline.com Some of these compounds have shown significant selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II, which is a desirable characteristic for minimizing off-target effects. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active sites of the CA isoforms, confirming their interaction with key residues. nih.govresearchgate.net
The following table presents the inhibitory activity of selected 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives against hCA isoforms I, II, IX, and XII.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 2 | 57.8 | 6.4 | 7.1 | 3.1 |
| 3 | 740.2 | 14.2 | 93.6 | 20.2 |
| 4 | 245.3 | 8.9 | 15.8 | 4.5 |
| 8 | 450.1 | 86.6 | 35.2 | 12.7 |
| 9 | 520.6 | 66.5 | 48.9 | 18.9 |
| 12 | 680.4 | 10.5 | 22.4 | 8.3 |
| AAZ (Acetazolamide) | 250.0 | 12.0 | 25.0 | 5.7 |
Note: This table is derived from a study on a series of 2-mercaptoquinazolin-4(3H)-one derivatives and illustrates their potent inhibitory activity against carbonic anhydrase isoforms. nih.govtandfonline.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Mercapto 3 M Tolyl 3h Quinazolin 4 One Analogues
Influence of Substituent Variations on the Quinazolinone Core
Role of Modifications at the 2-Mercapto Position (e.g., S-alkylation)
The 2-mercapto group is a key site for chemical modification, primarily through S-alkylation, which significantly impacts the pharmacological profile of the resulting compounds. The introduction of various substituents on the sulfur atom can alter the molecule's size, lipophilicity, and ability to interact with biological targets.
Research on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives has demonstrated that these modifications can lead to potent inhibitors of enzymes like carbonic anhydrase (CA). For instance, a study on a series of S-alkylated derivatives as CA inhibitors revealed several key SAR insights mdpi.com:
Chain Length and Structure : The structure of the S-alkylated chain is critical. For example, 2-((2-oxo-2-phenylethyl)thio)quinazolinone showed greater potency as an inhibitor of CA isoforms IX and XII than 2-((1-oxo-1-phenylpropan-2-yl)thio)quinazolinone, indicating that even a minor change in the alkyl linker affects activity. mdpi.com
Terminal Group Substitution : Adding substituents to a terminal phenyl ring on the S-alkyl chain can enhance activity. The introduction of a 4-methyl group to the phenyl ring of 2-((2-oxo-2-phenylethyl)thio)quinazolinone increased its inhibitory activity against CA IX. mdpi.com Similarly, chloro or fluoro groups on the phenyl ring improved inhibition of CA XII. mdpi.com
Spacer Length : In the context of kinase inhibition, the length of the S-alkylated spacer is also crucial. It has been shown that a longer spacer on the S-alkylated branch at the 2-position can lead to a significant increase in EGFR inhibitory activity, suggesting that the active site can accommodate bulkier substituents in this region. researchgate.net
These findings highlight that the 2-mercapto position is a versatile handle for tuning the biological activity through S-alkylation, with the optimal substituent depending on the specific therapeutic target.
Impact of N3-Substitution (e.g., m-tolyl group and its modifications) on Pharmacological Profiles
The substituent at the N3-position of the quinazolinone core plays a pivotal role in determining the molecule's biological activity and target specificity. The presence of a substituted aromatic ring at this position is considered essential for various activities, including antimicrobial and central nervous system (CNS) effects. nih.gov
The classic CNS-active quinazolinone, Methaqualone, is 2-methyl-3-o-tolyl-4(3H)-quinazolinone, underscoring the importance of the tolyl group for neurological activity. acs.org While the prompt focuses on the m-tolyl isomer, the principles derived from related analogues are highly relevant. Modifications at the N3-aryl ring can influence activity in several ways:
Aromatic Substitution : The pattern and nature of substituents on the N3-aryl ring significantly affect the biological profile. Studies on various 3-aryl quinazolinones have shown that electron-donating or withdrawing groups on this ring can modulate antibacterial activity, with methoxy (B1213986) and methyl-substituted rings showing enhanced potency against certain bacterial strains. nih.gov
Heterocyclic Moieties : Replacing the aryl group with or adding different heterocyclic moieties at position 3 has been suggested as a strategy to increase pharmacological activity. nih.gov
Steric and Electronic Effects : The orientation of the N3-aryl ring relative to the quinazolinone plane, governed by steric hindrance from ortho substituents, can be critical. This rotational barrier can influence how the molecule fits into a target's binding site. researchgate.net For the m-tolyl group, modifications could involve altering the position of the methyl group (to ortho or para), introducing other substituents to modulate electronic properties (e.g., halogens, methoxy groups), or replacing the tolyl ring with other aromatic or heterocyclic systems to explore different binding interactions.
Effects of Substituents at Benzene (B151609) Ring Positions (e.g., C6 and C8)
The fused benzene ring of the quinazolinone core offers additional sites for substitution, with positions C6 and C8 being particularly important for modulating bioactivity. nih.govnih.gov Modifications at these positions can influence the electronic properties of the entire ring system and provide additional interaction points with biological targets.
Halogenation : The introduction of halogen atoms at these positions is a common strategy. For instance, incorporating iodine at the C6 and C8 positions has been shown to significantly enhance antibacterial activity. nih.gov A series of 6-iodo-2-mercapto-4(3H)-quinazolinone analogues were synthesized and evaluated for antitumor activity, with some compounds showing potent effects. researchgate.net Furthermore, 6,8-diiodo-substituted quinazolinones have demonstrated good anticonvulsant activity. nih.gov
Other Substituents : While halogens are common, other groups can also be introduced. However, the effect can be detrimental; for example, an iodo-group at C-6 was found to be detrimental to the antimicrobial activity of one series of 2,4,6-trisubstituted quinazolines. nih.gov This indicates that the impact of a substituent at C6 or C8 is context-dependent and relies on the other substitutions on the quinazolinone scaffold.
Conformational Requirements for Biological Activity
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For 3-aryl-quinazolin-4-one analogues, a key conformational feature is the relative orientation of the N3-aryl ring (the m-tolyl group) with respect to the planar quinazolinone core. This orientation is determined by the torsion angle around the N3-C1' bond.
The interplay between resonance stabilization, which favors planarity, and steric hindrance, which favors a twisted conformation, dictates the molecule's preferred shape. plos.org Computational studies and molecular dynamics simulations have shown that specific conformations are often required for potent biological activity. For instance, in a study of quinazolinone derivatives as MMP-13 inhibitors, a "U-shaped" conformation was identified as being pivotal for high inhibitory activity. nih.gov This specific shape allowed for optimal interactions, including hydrogen bonding and electrostatic interactions, within the enzyme's active site. nih.gov
The bioactive conformation, which is the shape the molecule adopts when bound to its target, is not necessarily the lowest energy conformation in solution. scispace.com The energy barrier to rotation around the N3-aryl bond can determine the molecule's flexibility and its ability to adopt the necessary bioactive conformation upon approaching the target. researchgate.net Understanding these conformational preferences is essential for designing molecules that are pre-organized for binding, which can lead to improved potency and selectivity.
Identification of Key Pharmacophoric Features and Ligand-Target Binding Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. For quinazolinone analogues, pharmacophore models often include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Molecular docking and SAR studies have identified several key interactions that stabilize the binding of these ligands to their targets:
Hydrogen Bonding : The quinazolinone core itself contains key hydrogen bond acceptors (the C4-carbonyl oxygen) and potentially donors (the N1-H, if unsubstituted). The C4-carbonyl oxygen is frequently observed forming hydrogen bonds with key amino acid residues in target proteins, such as Tyr385 and Ser530 in COX-2. nih.gov
Hydrophobic Interactions : The fused benzene ring and the N3-m-tolyl group provide significant hydrophobic surfaces that can engage in favorable interactions with nonpolar pockets in a binding site. For example, the quinazoline (B50416) ring can be stabilized in a hydrophobic pocket lined by residues like Val121, Val130, and Leu134 in carbonic anhydrase IX. mdpi.com
Electrostatic and π-Interactions : The aromatic rings can participate in π-π stacking or π-cation interactions with complementary residues in the target protein. In some kinases, the quinazoline core acts as a scaffold that orients substituents to form a network of hydrogen bonds and hydrophobic interactions within the ATP-binding site. nih.govtandfonline.com
A general pharmacophore model for many quinazolinone-based inhibitors includes a central hydrophobic core (the quinazolinone ring), a hydrogen bond acceptor (C4=O), and variable substituent points (at C2, N3, C6, etc.) that can be tailored to achieve specific interactions with the target protein.
The table below summarizes key binding interactions observed for quinazolinone derivatives with different biological targets.
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Carbonic Anhydrase IX | Gln71, Val121, Leu134, Zinc ion | Hydrogen Bonding, Hydrophobic | mdpi.com |
| COX-2 | His90, Arg513, Tyr385, Ser530 | Hydrogen Bonding | nih.gov |
| MMP-13 | Ala238, Thr245, Thr247, Met253 | Hydrogen Bonding, Electrostatic | nih.gov |
| EGFR Kinase | Val31, Lys50, Thr95, Asp160 | Hydrogen Bonding, Hydrophobic, Electrostatic | nih.govtandfonline.com |
Rational Drug Design Strategies Derived from SAR Data
The comprehensive SAR data available for quinazolinone analogues provides a strong foundation for the rational design of new therapeutic agents. Ligand-based and structure-based design are two key strategies employed. nih.gov
Ligand-Based Design : When the 3D structure of the target is unknown, QSAR (Quantitative Structure-Activity Relationship) models can be developed. These models mathematically correlate the structural features of a series of compounds with their biological activities. nih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates. For example, a QSAR model for quinazolin-4(3H)-one derivatives as breast cancer inhibitors was used to design seven new molecules with predicted activities superior to the template compound.
Structure-Based Design : When the crystal structure of the target protein is available, molecular docking can be used to simulate how different analogues bind to the active site. This allows for the design of new molecules with improved complementarity to the target. For instance, observing that a specific hydrophobic pocket is unoccupied can lead to the design of analogues with a bulky hydrophobic group at the corresponding position to increase binding affinity. Analysis of pharmacophoric features of known potent inhibitors, such as VEGFR-2 inhibitors, allows for the design of new scaffolds that incorporate these key features, such as a quinazolinone core with specific S-alkylated moieties and substitutions on the N3-phenyl ring. researchgate.net
Scaffold Hopping and Bioisosteric Replacement : SAR data can inspire the replacement of parts of the molecule with other chemical groups (bioisosteres) that retain or improve biological activity while potentially enhancing other properties like solubility or metabolic stability. For example, the m-tolyl group at N3 could be replaced with other substituted aryl or heteroaryl rings to explore new binding interactions or improve pharmacokinetic properties.
By combining these strategies, researchers can systematically modify the 2-mercapto-3-m-tolyl-3h-quinazolin-4-one scaffold to optimize its activity against a desired biological target, leading to the development of novel drug candidates.
Computational Chemistry and Theoretical Investigations of 2 Mercapto 3 M Tolyl 3h Quinazolin 4 One
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations are employed to optimize ground-state geometries and determine key electronic properties that govern their reactivity and biological activity. mui.ac.ir
Detailed Research Findings: Studies on related quinazolin-4(3H)-one Schiff base derivatives have utilized DFT calculations at the B3LYP/6–31G* level to compute important quantum chemical parameters. mui.ac.irsemanticscholar.org These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (Egap = ELUMO - EHOMO). mui.ac.irsemanticscholar.org The EHOMO is associated with the molecule's electron-donating ability, while the ELUMO relates to its electron-accepting ability. A small energy gap generally implies higher chemical reactivity. mui.ac.ir
Other calculated reactivity descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mui.ac.irsemanticscholar.org These calculations provide a theoretical framework for understanding the molecule's stability and reactivity profile. For instance, theoretical and experimental vibrational frequencies of compounds like 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one have been investigated and compared using DFT methods, showing good agreement and validating the computational approach. researchgate.net
Table 1: Sample DFT-Calculated Parameters for a Series of Quinazolin-4(3H)-one Schiff Base Derivatives Data derived from studies on related quinazolinone structures as representative examples.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap, eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) |
| 4a | -6.01 | -2.12 | 3.89 | 4.06 | 1.94 | 4.24 |
| 4b | -6.23 | -2.20 | 4.03 | 4.21 | 2.01 | 4.41 |
| 4d | -6.04 | -2.43 | 3.61 | 4.23 | 1.80 | 4.97 |
| 4e | -6.15 | -2.52 | 3.63 | 4.33 | 1.81 | 5.18 |
Source: Adapted from research on quinazolinone Schiff base derivatives. mui.ac.ir
Molecular Docking Simulations for Ligand-Enzyme Binding Pose Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as derivatives of 2-mercapto-quinazolin-4-one, interact with the active site of a biological target, typically a protein or enzyme.
Detailed Research Findings: The quinazolinone scaffold is a common subject of molecular docking studies to elucidate its mechanism of action against various enzymes. For example, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been docked into the active sites of human carbonic anhydrase (hCA) isoforms IX and XII, which are validated anti-tumor targets. nih.gov These simulations revealed key interactions, such as hydrogen bonding and hydrophobic contacts, that could be responsible for the observed selective inhibition of these enzymes. nih.gov
In other studies, quinazolin-4(3H)-one derivatives have been docked against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-Glycosidase, and various tyrosine kinases (CDK2, HER2, EGFR) to predict their binding affinities and interaction patterns. bezmialem.edu.trnih.gov For instance, docking of quinazolin-4(3H)-one-morpholine hybrids against VEGFR1, VEGFR2, and EGFR showed significantly negative docking scores, indicating strong binding potential. nih.gov These analyses are crucial for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.govnih.gov
Table 2: Sample Molecular Docking Scores of Quinazolinone Derivatives Against Various Enzymes Scores are presented in kcal/mol. A more negative score typically indicates a stronger predicted binding affinity.
| Compound Class | Enzyme Target | Example Docking Score (kcal/mol) |
| Quinazolin-4(3H)-one Imines | Acetylcholinesterase (AChE) | -7.31 |
| Quinazolin-4(3H)-one Imines | Butyrylcholinesterase (BChE) | -7.59 |
| Quinazolin-4(3H)-one Imines | hCA I | -6.66 |
| Quinazolin-4(3H)-one Imines | hCA II | -6.93 |
| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1 | -11.74 |
| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR2 | -12.41 |
| Quinazolin-4(3H)-one-morpholine hybrid | EGFR | -10.36 |
Source: Data compiled from studies on various quinazolinone derivatives. bezmialem.edu.trnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to create predictive models based on the steric and electrostatic fields of the molecules.
Detailed Research Findings: Robust 3D-QSAR models have been developed for series of quinazoline-4(3H)-one analogs to predict their inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these studies, a dataset of compounds is aligned based on the common quinazolin-4-one core. nih.govunar.ac.id The models are then generated and validated statistically.
The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²). nih.gov A high Q² value (typically > 0.5) indicates good predictive ability. nih.gov These validated models can then be used to predict the activity of new, unsynthesized compounds and to generate contour maps that show which regions around the molecule are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.govunar.ac.id
Table 3: Statistical Validation Parameters for a 3D-QSAR Model of Quinazolin-4(3H)-one Analogs as EGFR Inhibitors
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External validation) |
| CoMFA | 0.570 | 0.855 | 0.657 |
| CoMSIA | 0.599 | 0.895 | 0.681 |
Source: Adapted from a QSAR study on quinazolin-4(3H)-one analogs. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, explore the conformational flexibility of the ligand in the binding pocket, and refine the binding poses obtained from molecular docking.
Detailed Research Findings: MD simulations have been applied to quinazolinone derivatives to validate their binding stability with target enzymes. For example, MD simulations were performed on complexes of quinazoline-morpholinobenzylideneamino hybrid compounds with VEGFR1 and VEGFR2. nih.gov The results, analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, demonstrated that the ligand-protein complexes were highly stable throughout the simulation time. nih.gov The simulations also confirmed that crucial interactions, such as hydrogen bonds observed in docking, were maintained, providing greater confidence in the proposed binding mode. nih.gov Such studies are critical for understanding the dynamic nature of the ligand-receptor interaction, which static docking models cannot fully capture. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interaction Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density, which is a quantum observable. wikipedia.orgwiley-vch.de This theory allows for the partitioning of a molecule into atomic basins and the analysis of the properties of these atoms and the bonds connecting them. wikipedia.orgwiley-vch.de
Detailed Research Findings: QTAIM analysis begins with the calculation of the electron density of the molecule. Critical points in this density are located, where the gradient of the density is zero. wiley-vch.de These points are classified to define atoms (nuclear critical points), bonds (bond critical points), rings (ring critical points), and cages (cage critical points). wiley-vch.de
The properties of the electron density at a bond critical point (BCP), such as its magnitude and the Laplacian of the density, provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bond). wikipedia.org While specific QTAIM studies on 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one are not extensively reported, the methodology offers a powerful framework for analyzing its intramolecular interactions. It can be used to characterize the C=O, C=N, C-S, and C-H bonds within the quinazolinone structure, providing a deeper understanding of its electronic and structural properties based on fundamental quantum mechanical principles. researchgate.net
Future Research Directions and Therapeutic Advancement of 2 Mercapto 3 M Tolyl 3h Quinazolin 4 One Derivatives
Innovation in Green and Sustainable Synthetic Methodologies for Quinazolinone Derivatives
The chemical synthesis of pharmacologically active molecules is increasingly scrutinized for its environmental impact. Consequently, the principles of green chemistry are becoming integral to the development of new synthetic routes for quinazolinone derivatives. dntb.gov.ua Future research will likely prioritize the development of methodologies that are not only efficient in terms of yield and purity but also environmentally benign.
Key areas of innovation include:
Microwave-Assisted Synthesis: This technique has already been successfully applied to the synthesis of derivatives of 2-thioxo-3-m-tolyl-2,3-dihydro-1H-quinazolin-4-one. core.ac.uk Microwave irradiation offers advantages such as shorter reaction times, operational simplicity, and the formation of cleaner reaction products, often avoiding the need for hazardous organic solvents. core.ac.uk
Use of Green Solvents: Deep eutectic solvents (DESs) are emerging as eco-friendly media for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones. researchgate.net These solvents, often based on components like choline (B1196258) chloride and urea (B33335), are biodegradable, have low toxicity, and can be recycled, making them a sustainable alternative to conventional volatile organic solvents. researchgate.nettandfonline.com
Catalysis: The development and application of novel catalysts, such as magnetically recoverable palladium catalysts, are paving the way for more sustainable synthetic processes. frontiersin.orgbohrium.com These catalysts can be easily separated from the reaction mixture and reused over multiple cycles, which enhances cost-effectiveness and reduces waste. frontiersin.orgbohrium.com Furthermore, catalyst-free conditions, where possible, offer an even greener approach. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach aligns with the principles of atom economy and reduces the number of synthetic steps, thereby minimizing waste generation. frontiersin.org
The following table summarizes some of the green and sustainable synthetic methodologies being explored for quinazolinone derivatives.
| Methodology | Key Features | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, higher yields, operational simplicity, cleaner products. core.ac.uk |
| Deep Eutectic Solvents (DESs) | Utilization of biodegradable and low-toxicity solvent systems. | Environmentally friendly, recyclable, can enhance reaction rates. researchgate.nettandfonline.com |
| Magnetically Recoverable Catalysts | Employment of catalysts that can be separated using a magnetic field. | Easy catalyst recovery and reuse, cost-effective, reduces metal contamination in products. frontiersin.orgbohrium.com |
| Multicomponent Reactions (MCRs) | Single-pot reactions involving three or more reactants. | High atom economy, reduced waste, simplified synthetic procedures. frontiersin.org |
Targeted Synthesis for Enhanced Biological Efficacy and Selectivity
The "one-size-fits-all" approach to drug therapy is gradually being replaced by a more targeted strategy, aiming to maximize therapeutic effects while minimizing off-target side effects. For derivatives of 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one, future synthetic efforts will be heavily focused on designing molecules with high affinity and selectivity for specific biological targets.
This involves a detailed understanding of the structure-activity relationships (SAR) of these compounds. nih.gov By systematically modifying the quinazolinone scaffold, researchers can fine-tune the pharmacological properties of the resulting derivatives. For instance, the introduction of different substituents at various positions of the quinazolinone ring can significantly influence their biological activity.
A prime example of this targeted approach is the development of quinazolinone derivatives as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are validated targets in cancer therapy. nih.gov Research has shown that specific S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives can exhibit potent and selective inhibition of these tumor-associated enzymes over other isoforms, which is crucial for reducing side effects. nih.gov
Future research in this area will likely involve:
Pharmacophore-based design: Identifying the key structural features responsible for the desired biological activity and using this information to design new, more potent, and selective analogs.
Privileged scaffold modification: Utilizing the quinazolinone core, which is considered a "privileged structure" in medicinal chemistry, as a template for creating libraries of compounds for screening against a wide range of biological targets.
Hybrid molecule synthesis: Combining the quinazolinone scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities.
Integration of Advanced Computational Approaches, including Machine Learning, in Drug Discovery
The integration of computational tools, particularly machine learning (ML), is revolutionizing the drug discovery process. astrazeneca.comnih.gov These technologies can significantly accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting the properties of novel molecules. For this compound derivatives, computational approaches can be applied at various stages of the drug discovery pipeline.
Key applications of computational methods include:
Virtual Screening: Using computer models to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. This reduces the time and cost associated with high-throughput screening of physical compounds.
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of a compound with its biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.
Molecular Docking: Simulating the interaction between a small molecule and a protein target to predict its binding affinity and mode of interaction. This provides valuable insights for the rational design of more potent inhibitors. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of drug candidates at an early stage, helping to identify and eliminate compounds with unfavorable profiles. youtube.com
Machine Learning for De Novo Drug Design: Employing generative ML models to design entirely new molecules with desired properties. These models can learn from existing chemical data to generate novel structures that are likely to be active against a specific target. mdpi.comacs.org
The synergy between experimental synthesis and computational modeling will be crucial for the efficient discovery of the next generation of quinazolinone-based therapeutics. youtube.com
Development of Multi-Targeted Agents for Complex Disease Treatment
Many complex diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions, involve multiple biological pathways. mdpi.com Consequently, there is a growing interest in the development of multi-targeted agents that can simultaneously modulate several key targets, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
The quinazolinone scaffold is well-suited for the design of multi-targeted ligands due to its versatile chemical nature, which allows for the introduction of various functional groups that can interact with different biological targets. mdpi.com For example, quinazolinone derivatives have been investigated as dual inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and bromodomain-containing protein 4 (BRD4), both of which are important targets in cancer therapy. semanticscholar.org
Future research in this area will focus on:
Rational Design of Multi-Target Ligands: Intentionally designing molecules with the ability to bind to two or more distinct biological targets. This often involves the hybridization of known pharmacophores for different targets into a single molecule.
Systems Biology Approaches: Utilizing a systems-level understanding of disease networks to identify optimal combinations of targets for therapeutic intervention.
Fragment-Based Drug Discovery: Combining small molecular fragments that bind to different sites on one or more targets to create a larger, more potent multi-targeted drug.
Expanding the Scope of Pharmacological Applications and Mechanistic Exploration
Quinazoline (B50416) and quinazolinone derivatives have already demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties. nih.govijfmr.comresearchgate.netmdpi.com However, the full therapeutic potential of this class of compounds is likely yet to be fully realized.
Future research will undoubtedly explore the application of this compound derivatives in a broader range of disease areas. This will involve screening these compounds against new and emerging biological targets and in various disease models.
A critical aspect of this expanded exploration will be a deeper investigation into the molecular mechanisms of action of these compounds. While the biological activity of many quinazolinone derivatives has been established, the precise molecular targets and signaling pathways they modulate are often not fully understood.
Future mechanistic studies will likely employ a range of advanced techniques, including:
Proteomics and Transcriptomics: To identify the proteins and genes whose expression or activity is altered by treatment with the compounds.
Chemical Biology Approaches: Using chemical probes to identify the direct binding partners of the compounds within the cell.
Structural Biology: Determining the three-dimensional structures of the compounds in complex with their biological targets to understand the molecular basis of their interaction.
A more profound understanding of the mechanism of action will not only help in optimizing the existing compounds but also in identifying new therapeutic opportunities and potential combination therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-mercapto-3-m-tolyl-3H-quinazolin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a mixture of substituted benzaldehyde derivatives (e.g., m-tolylaldehyde) and thiourea derivatives in polar aprotic solvents like DMF, catalyzed by Na₂S₂O₅ at elevated temperatures (150°C), yields the quinazolinone core . Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for aldehyde:thiourea) are critical for minimizing byproducts like uncyclized intermediates. Post-synthesis purification via precipitation in ice-water mixtures followed by vacuum drying is recommended .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | High solubility |
| Temperature | 150°C | Faster cyclization |
| Catalyst | Na₂S₂O₅ | Reduces oxidation |
| Stoichiometry | 1:1.2 (aldehyde:thiourea) | Minimizes byproducts |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95% recommended for pharmacological studies).
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., m-tolyl protons at δ 7.2–7.5 ppm, quinazolinone carbonyl at δ 165–170 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 269.3 for [M+H]⁺) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate electrophilic Fukui indices, identifying reactive sites (e.g., sulfur at position 2 or nitrogen in the quinazolinone ring).
- Compare with experimental data (e.g., substitution at the 2-mercapto group with alkyl halides) to validate computational predictions .
Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?
- Methodological Answer :
-
Data Triangulation : Cross-validate results using orthogonal assays (e.g., antioxidant activity via DPPH radical scavenging vs. FRAP assays) .
-
Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on m-tolyl vs. electron-donating groups) to explain divergent results .
Table 2 : Antioxidant Activity of Quinazolinone Derivatives (IC₅₀, μM)
Derivative DPPH Assay FRAP Assay 3-Methyl-2-phenyl 12.4 18.7 6-(4-Fluorophenyl) 9.8 14.2 2-Mercapto-3-m-tolyl 8.5* 11.9* Hypothetical data based on
Q. How do solvent polarity and pH affect the stability of this compound in solution?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) and solvents (e.g., DMSO, ethanol). Monitor degradation via HPLC:
- Acidic Conditions (pH <3) : Hydrolysis of the mercapto group to form disulfide byproducts.
- Basic Conditions (pH >8) : Ring-opening reactions via nucleophilic attack on the carbonyl .
Q. What methodologies optimize the enantiomeric purity of chiral quinazolinone derivatives?
- Methodological Answer :
- Use chiral auxiliaries (e.g., (R)-BINOL) during cyclocondensation to induce asymmetry.
- Purify via chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) mobile phase .
Methodological Considerations for Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
